molecular formula C18H27N3O2 B7080494 N-[[1-(morpholin-4-ylmethyl)cyclohexyl]methyl]pyridine-3-carboxamide

N-[[1-(morpholin-4-ylmethyl)cyclohexyl]methyl]pyridine-3-carboxamide

Cat. No.: B7080494
M. Wt: 317.4 g/mol
InChI Key: SPVKQDSDZKBWJR-UHFFFAOYSA-N
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Description

N-[[1-(morpholin-4-ylmethyl)cyclohexyl]methyl]pyridine-3-carboxamide is a complex organic compound that features a morpholine ring, a cyclohexyl group, and a pyridine carboxamide moiety

Properties

IUPAC Name

N-[[1-(morpholin-4-ylmethyl)cyclohexyl]methyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N3O2/c22-17(16-5-4-8-19-13-16)20-14-18(6-2-1-3-7-18)15-21-9-11-23-12-10-21/h4-5,8,13H,1-3,6-7,9-12,14-15H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPVKQDSDZKBWJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(CNC(=O)C2=CN=CC=C2)CN3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[1-(morpholin-4-ylmethyl)cyclohexyl]methyl]pyridine-3-carboxamide typically involves multiple steps. One common approach is to start with the preparation of the morpholin-4-ylmethyl cyclohexyl intermediate, which is then coupled with pyridine-3-carboxamide under specific reaction conditions. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-throughput screening and optimization techniques can help in scaling up the production while maintaining the quality and consistency of the compound.

Chemical Reactions Analysis

Types of Reactions

N-[[1-(morpholin-4-ylmethyl)cyclohexyl]methyl]pyridine-3-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate, often used in aqueous or organic solvents.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used in anhydrous conditions.

    Substitution: Reagents such as halogens, alkylating agents, and acids/bases are used under controlled temperatures and pH conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

N-[[1-(morpholin-4-ylmethyl)cyclohexyl]methyl]pyridine-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-[[1-(morpholin-4-ylmethyl)cyclohexyl]methyl]pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • N-[[1-(morpholin-4-ylmethyl)cyclohexyl]methyl]pyridine-2-carboxamide
  • N-[[1-(morpholin-4-ylmethyl)cyclohexyl]methyl]pyridine-4-carboxamide
  • N-[[1-(morpholin-4-ylmethyl)cyclohexyl]methyl]pyrimidine-3-carboxamide

Uniqueness

N-[[1-(morpholin-4-ylmethyl)cyclohexyl]methyl]pyridine-3-carboxamide is unique due to its specific structural features, which confer distinct chemical and biological properties

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